1-Propanamine, N-ethyl-N-methyl-

Catalog No.
S3478030
CAS No.
4458-32-6
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanamine, N-ethyl-N-methyl-

CAS Number

4458-32-6

Product Name

1-Propanamine, N-ethyl-N-methyl-

IUPAC Name

N-ethyl-N-methylpropan-1-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-4-6-7(3)5-2/h4-6H2,1-3H3

InChI Key

SMBYUOXUISCLCF-UHFFFAOYSA-N

SMILES

CCCN(C)CC

Canonical SMILES

CCCN(C)CC

1-Propanamine, N-ethyl-N-methyl- is an organic compound characterized by the molecular formula C6H15NC_6H_{15}N. It is classified as a tertiary amine due to the presence of three distinct substituents on the nitrogen atom: an ethyl group, a methyl group, and a propyl group. The compound's structure can be represented as follows:

text
H \ N - C2H5 / C3H7

Typical of amines. These include:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with electrophiles.

The activation energies for reactions involving this compound with hydrogen bond acceptors such as alcohols and ethers are relatively low, around 20 kcal/mol .

The synthesis of 1-Propanamine, N-ethyl-N-methyl- can be achieved through several methods:

  • Alkylation of Ammonia: Reacting ammonia with ethyl bromide and methyl iodide in the presence of a base can yield the desired product.
  • Reductive Amination: Using propanal with ethyl and methyl amines in the presence of reducing agents such as sodium cyanoborohydride can also produce this compound.
  • Direct Amination: The reaction of propanol with ethyl and methyl amines under acidic conditions may yield the compound directly.

1-Propanamine, N-ethyl-N-methyl- has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
  • Chemical Synthesis: Utilized in organic synthesis as a building block for more complex molecules.
  • Catalysis: Its properties may allow it to act as a catalyst or ligand in

Interaction studies involving 1-Propanamine, N-ethyl-N-methyl- focus on its reactivity with other compounds. For instance:

  • Hydrogen Bonding: Investigations into how this compound interacts with solvents and other nucleophiles reveal insights into its solubility and stability.
  • Reactivity Patterns: Understanding its behavior in various chemical environments helps predict its applications in synthetic chemistry.

Several compounds share structural similarities with 1-Propanamine, N-ethyl-N-methyl-. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Propanamine, N-methylC4H11NSimple primary amine; lacks ethyl substituent.
N,N-DiethylpropanamineC7H17NContains two ethyl groups; more sterically hindered.
N-EthylpropanamineC5H13NLacks methyl group; simpler structure.
N,N-DimethylpropanamineC6H15NTwo identical methyl groups; less diverse substituents.

1-Propanamine, N-ethyl-N-methyl-, distinguished by its combination of ethyl and methyl groups along with a propanamine backbone, showcases unique reactivity patterns and potential applications that differ from these similar compounds.

XLogP3

1.5

Dates

Modify: 2023-07-26

Explore Compound Types